molecular formula C12H11ClN2 B14227412 3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- CAS No. 509953-51-9

3-Pyridinamine, 2-chloro-N-(4-methylphenyl)-

Cat. No.: B14227412
CAS No.: 509953-51-9
M. Wt: 218.68 g/mol
InChI Key: ZOSAKMSHSYGBSX-UHFFFAOYSA-N
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Description

3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- is a chemical compound with the molecular formula C12H11ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- typically involves the reaction of 3-aminopyridine with 4-methylphenyl chloride in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves multi-step processes, including the use of extraction and purification techniques to achieve high purity levels. The use of advanced equipment and optimized reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions may produce various halogenated pyridine compounds .

Scientific Research Applications

3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

509953-51-9

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

2-chloro-N-(4-methylphenyl)pyridin-3-amine

InChI

InChI=1S/C12H11ClN2/c1-9-4-6-10(7-5-9)15-11-3-2-8-14-12(11)13/h2-8,15H,1H3

InChI Key

ZOSAKMSHSYGBSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=CC=C2)Cl

Origin of Product

United States

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